molecular formula C9H9ClINO B1435211 3-Chloro-N-ethyl-4-iodobenzamide CAS No. 1698812-89-3

3-Chloro-N-ethyl-4-iodobenzamide

Cat. No. B1435211
M. Wt: 309.53 g/mol
InChI Key: KTMJVWYCORVMKX-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-4-iodobenzamide (CIEB) is an organic compound that has been widely studied in the scientific community. It is a derivative of benzamide and is used in a variety of applications, including as a substitute for benzamide in organic synthesis. CIEB is also used in the synthesis of other organic compounds and can be used as a catalyst in certain reactions. CIEB is a versatile compound that has been studied for its potential applications in a wide range of fields, including medicine, drug discovery, and chemistry.

Scientific Research Applications

Applications in Crystal Engineering

3-Chloro-N-ethyl-4-iodobenzamide has been utilized in crystal engineering. The compound forms molecular tapes mediated by strong hydrogen bonds and weak halogen interactions in complexes with other chemicals. For instance, a study demonstrated the presence of these interactions in complexes like 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine. The study emphasized the role of polarizable atoms like iodine in crystal design and indicated that interactions involving less polarizable atoms like bromine and chlorine are less predictable (Saha, Nangia, & Jaskólski, 2005).

Applications in Radiopharmaceuticals

The compound has also been explored in the field of radiopharmaceuticals. One study focused on the synthesis of a new benzamide analogue, designed to target melanoma. The synthesized compound showed some affinity for melanoma and its labeling with iodine was optimized, suggesting its potential application in melanoma imaging (Kandil, Aglan, El-kafrawy, & Seddik, 2016). Another study involved the preparation of a radioiodinated compound by reacting a precursor with various oxidizing agents, achieving high radiochemical yield and purity, which might be relevant for the development of novel radiopharmaceuticals (Farouk & Taha, 2011).

Applications in Synthesis of Biological Compounds

Moreover, 3-Chloro-N-ethyl-4-iodobenzamide-related compounds have been used in the synthesis of biologically active compounds. A study reported the synthesis of new derivatives with an o-hydroxybenzamide structure, indicating the potential of these compounds in biological applications (Ienascu, Lupea, Popescu, Pădure, & Zamfir, 2009). Another study presented an efficient synthesis method for a compound that could be used as a precursor in the production of pharmacologically valuable products, highlighting the relevance of 3-Chloro-N-ethyl-4-iodobenzamide derivatives in the field of medicinal chemistry (Joshua, Sharma, & Abrams, 2008).

properties

IUPAC Name

3-chloro-N-ethyl-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO/c1-2-12-9(13)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJVWYCORVMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-ethyl-4-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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